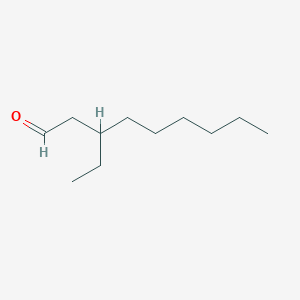![molecular formula C22H26N6O3 B12606140 2-(2-hydroxyethyl)-1-[4-[5-[4-[[N'-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine CAS No. 648415-38-7](/img/structure/B12606140.png)
2-(2-hydroxyethyl)-1-[4-[5-[4-[[N'-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxyethyl)-1-[4-[5-[4-[[N’-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyethyl, carbamimidoyl, and furan rings, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-1-[4-[5-[4-[[N’-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.
Condensation reactions: These reactions involve the combination of two or more molecules with the elimination of a small molecule, such as water, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and concentration, to achieve the desired product.
Continuous flow reactors: These reactors enable continuous production of the compound, improving efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-hydroxyethyl)-1-[4-[5-[4-[[N’-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated products, while reduction reactions may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(2-hydroxyethyl)-1-[4-[5-[4-[[N’-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials.
Mecanismo De Acción
The mechanism of action of 2-(2-hydroxyethyl)-1-[4-[5-[4-[[N’-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme inhibition: Binding to the active site of enzymes, preventing their normal function.
Receptor binding: Interacting with cell surface receptors, modulating cellular signaling pathways.
Gene expression: Influencing the expression of specific genes, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)-N-methylaniline: A compound with similar hydroxyethyl and aniline functional groups.
Poly(N-isopropylacrylamide-co-2-hydroxyethyl methacrylate): A hydrogel with similar hydroxyethyl functional groups.
Poly(N-isopropylacrylamide-co-2-hydroxyethyl acrylate): Another hydrogel with similar hydroxyethyl functional groups.
Propiedades
Número CAS |
648415-38-7 |
|---|---|
Fórmula molecular |
C22H26N6O3 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
2-(2-hydroxyethyl)-1-[4-[5-[4-[[N'-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine |
InChI |
InChI=1S/C22H26N6O3/c23-21(25-11-13-29)27-17-5-1-15(2-6-17)19-9-10-20(31-19)16-3-7-18(8-4-16)28-22(24)26-12-14-30/h1-10,29-30H,11-14H2,(H3,23,25,27)(H3,24,26,28) |
Clave InChI |
KCFABPMEGGNSFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)NC(=NCCO)N)NC(=NCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


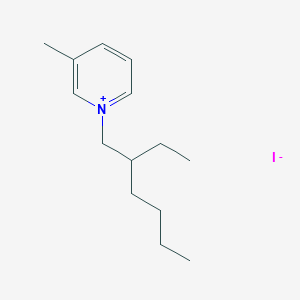
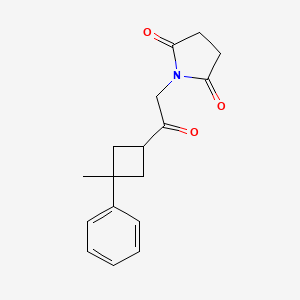
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B12606085.png)
![({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene](/img/structure/B12606086.png)
![3-[12-(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)dodecyl]-2H-1,2,4-thiadiazole-5-thione](/img/structure/B12606089.png)

![[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde](/img/structure/B12606117.png)
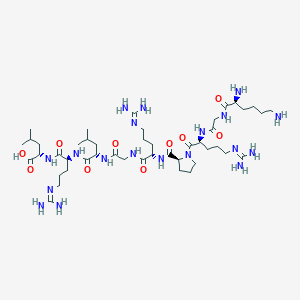
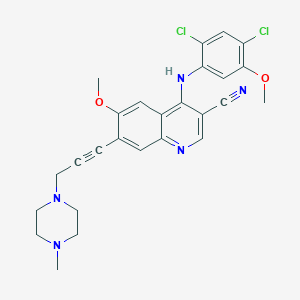

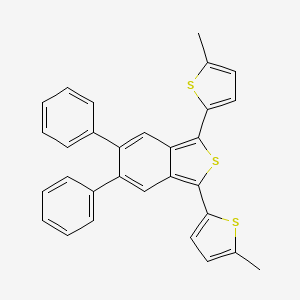

![Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)-](/img/structure/B12606146.png)
